tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate
CAS No.: 493026-45-2
Cat. No.: VC3852280
Molecular Formula: C19H30N2O3
Molecular Weight: 334.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 493026-45-2 |
|---|---|
| Molecular Formula | C19H30N2O3 |
| Molecular Weight | 334.5 g/mol |
| IUPAC Name | tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate |
| Standard InChI | InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23) |
| Standard InChI Key | QYRPBJOQULGMSP-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO |
| Canonical SMILES | CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name is tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate, with the molecular formula C₁₉H₃₀N₂O₃ and a molecular weight of 334.45 g/mol . Key structural elements include:
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A piperidine ring substituted at the 1-position with a benzyl group.
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A hydroxymethyl group at the 4-position of the piperidine ring.
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A tert-butyl carbamate moiety attached via a methylene linker to the 4-position.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Density | 1.083 g/cm³ | |
| Boiling Point | 462.5°C (estimated) | |
| Flash Point | 233.5°C | |
| Solubility | Low in water; soluble in DCM |
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization: Starting with 4-hydroxymethylpiperidine, benzylation introduces the 1-benzyl group under basic conditions (e.g., K₂CO₃) in solvents like dichloromethane (DCM).
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Carbamate Formation: The hydroxymethyl intermediate reacts with tert-butyl chloroformate (Boc₂O) in the presence of a base (e.g., triethylamine) to install the carbamate group .
Key Reaction Conditions:
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Benzylation: 1-Benzyl bromide, DCM, 0–25°C, 12–24 hours.
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Carbamoylation: Boc₂O, triethylamine, DCM, 0°C to room temperature .
Industrial-Scale Production
Industrial methods emphasize continuous flow reactors to enhance yield (≥85%) and purity (>95%). Purification involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate) .
Physicochemical and Spectral Properties
Spectroscopic Data
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¹H NMR (400 MHz, CDCl₃): δ 7.30–7.20 (m, 5H, benzyl aromatic), 4.50 (s, 1H, -OH), 3.70–3.40 (m, 4H, piperidine and methylene), 1.45 (s, 9H, tert-butyl) .
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IR (neat): 3400 cm⁻¹ (-OH), 1690 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O) .
Table 2: Comparative Analysis with Analogues
| Compound | Molecular Weight | Key Functional Group | LogP |
|---|---|---|---|
| tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate | 304.43 g/mol | Piperidine, benzyl | 2.8 |
| This compound | 334.45 g/mol | Hydroxymethyl | 2.1 |
The hydroxymethyl group reduces lipophilicity (LogP 2.1 vs. 2.8), enhancing aqueous solubility .
Biological Activity and Applications
Mechanistic Insights
The compound’s tert-butyl carbamate group acts as a protective moiety, while the hydroxymethyl and benzyl groups facilitate interactions with biological targets:
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Enzyme Inhibition: Preliminary studies suggest activity against serine proteases and phosphodiesterases, likely due to hydrogen bonding via the hydroxymethyl group .
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Receptor Modulation: Structural similarity to neuromodulators implies potential CNS applications, though in vivo data remain limited .
Pharmaceutical Relevance
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Intermediate in Drug Synthesis: Used in the production of kinase inhibitors and G-protein-coupled receptor (GPCR) modulators .
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Prodrug Design: The carbamate group enables controlled release of active amines under physiological conditions .
Future Directions
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